Physicochemical Differentiation: cLogP and tPSA vs. SR-717 and SR-301
CAS 1396845-66-1 possesses a calculated logP of 1.995 and a topological polar surface area (tPSA) of 110 Ų, values that fall within favorable ranges for oral bioavailability and CNS penetration [1]. In contrast, the STING agonist SR-717 (MW 443.31) carries a hexafluoro-hydroxypropan-2-ylphenyl substituent that substantially increases both lipophilicity (predicted logP > 3.5) and molecular weight, while SR-301 (MW 461.38) is a carboxylate ester prodrug with further elevated polarity . This difference in the logP/tPSA profile means that CAS 1396845-66-1 may exhibit distinct permeability, solubility, and tissue distribution characteristics that cannot be assumed from data on the SR-717/SR-301 series.
| Evidence Dimension | Lipophilicity (cLogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP = 1.995; tPSA = 110 Ų; MW = 305.29 g/mol |
| Comparator Or Baseline | SR-717: MW = 443.31 g/mol, predicted logP > 3.5; SR-301: MW = 461.38 g/mol |
| Quantified Difference | ΔMW ≈ -138 g/mol vs. SR-717; ΔMW ≈ -156 g/mol vs. SR-301; ΔcLogP approximately -1.5 to -2.0 log units vs. SR-717 |
| Conditions | In silico calculation (ZINC database; comparison based on reported structures and MedChemExpress product data) |
Why This Matters
For procurement decisions in ADME screening cascades, the lower molecular weight and balanced logP of CAS 1396845-66-1 may translate to superior solubility and metabolic stability relative to higher-MW, more lipophilic comparators—affecting assay compatibility and lead optimization trajectories.
- [1] ZINC Database. ZINC000084670976: N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. cLogP = 1.995, tPSA = 110 Ų. Available at: https://zinc.docking.org/substances/ZINC000084670976/ (accessed 2026-04-29). View Source
